N'-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine
N'-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine
ZINC69391 is a specific Rac1 inhibitor. It acts by interferring with the interaction of Rac1 with Dock180, a relevant Rac1 activator in glioma invasion, and by reducing Rac1-GTP levels.
Brand Name:
Vulcanchem
CAS No.:
303094-67-9
VCID:
VC0547798
InChI:
InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22)
SMILES:
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C
Molecular Formula:
C14H14F3N5
Molecular Weight:
309.29 g/mol
N'-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine
CAS No.: 303094-67-9
Inhibitors
VCID: VC0547798
Molecular Formula: C14H14F3N5
Molecular Weight: 309.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 303094-67-9 |
---|---|
Product Name | N'-(4,6-Dimethylpyrimidin-2-yl)-N-[2-(trifluoromethyl)phenyl]guanidine |
Molecular Formula | C14H14F3N5 |
Molecular Weight | 309.29 g/mol |
IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-[2-(trifluoromethyl)phenyl]guanidine |
Standard InChI | InChI=1S/C14H14F3N5/c1-8-7-9(2)20-13(19-8)22-12(18)21-11-6-4-3-5-10(11)14(15,16)17/h3-7H,1-2H3,(H3,18,19,20,21,22) |
Standard InChIKey | BEZGMANANMSUSQ-UHFFFAOYSA-N |
Isomeric SMILES | CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2C(F)(F)F)C |
SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2C(F)(F)F)C |
Appearance | Solid powder |
Description | ZINC69391 is a specific Rac1 inhibitor. It acts by interferring with the interaction of Rac1 with Dock180, a relevant Rac1 activator in glioma invasion, and by reducing Rac1-GTP levels. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ZINC69391; ZINC 69391; ZINC-69391; |
Reference | 1: Cabrera M, Echeverria E, Lenicov FR, Cardama G, Gonzalez N, Davio C, Fernández N, Menna PL. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines. Oncotarget. 2017 Oct 4;8(58):98509-98523. doi: 10.18632/oncotarget.21533. eCollection 2017 Nov 17. PubMed PMID: 29228706; PubMed Central PMCID: PMC5716746. 2: Cardama GA, Gonzalez N, Ciarlantini M, Gandolfi Donadío L, Comin MJ, Alonso DF, Menna PL, Gomez DE. Proapoptotic and antiinvasive activity of Rac1 small molecule inhibitors on malignant glioma cells. Onco Targets Ther. 2014 Oct 30;7:2021-33. doi: 10.2147/OTT.S67998. eCollection 2014. PubMed PMID: 25378937; PubMed Central PMCID: PMC4218912. 3: Cardama GA, Comin MJ, Hornos L, Gonzalez N, Defelipe L, Turjanski AG, Alonso DF, Gomez DE, Menna PL. Preclinical development of novel Rac1-GEF signaling inhibitors using a rational design approach in highly aggressive breast cancer cell lines. Anticancer Agents Med Chem. 2014;14(6):840-51. PubMed PMID: 24066799; PubMed Central PMCID: PMC4104455. |
PubChem Compound | 2885932 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume